molecular formula C17H10F4 B11839422 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11839422
M. Wt: 290.25 g/mol
InChI Key: WTNYJVWQJFFTIX-UHFFFAOYSA-N
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Description

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 It is a fluorinated aromatic compound that features both a naphthalene ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents and conditions can be tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can be compared with other fluorinated aromatic compounds, such as:

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-8-[4-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-15-6-2-4-12-3-1-5-14(16(12)15)11-7-9-13(10-8-11)17(19,20)21/h1-10H

InChI Key

WTNYJVWQJFFTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(F)(F)F)C(=CC=C2)F

Origin of Product

United States

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